molecular formula C14H13Cl2NO4S B3007508 Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392244-42-7

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B3007508
CAS No.: 392244-42-7
M. Wt: 362.22
InChI Key: OJQXGCSOPGUFBV-UHFFFAOYSA-N
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Description

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate (CAS: 392244-42-7) is a heterocyclic compound featuring a partially saturated 4,5-dihydrothiophene ring substituted with a methyl ester group at position 2 and a 2,4-dichlorophenoxyacetamido moiety at position 3 . Its molecular formula is C₁₄H₁₃Cl₂NO₄S, with a molecular weight of 362.2283 g/mol.

Properties

IUPAC Name

methyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4S/c1-20-14(19)13-10(4-5-22-13)17-12(18)7-21-11-3-2-8(15)6-9(11)16/h2-3,6H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQXGCSOPGUFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Thiophene-Based Carboxylates

Compound Name Core Structure Key Substituents Ester Group Molecular Weight Reference
Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate 4,5-Dihydrothiophene 2,4-Dichlorophenoxyacetamido at position 3 Methyl 362.2283
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene (fused ring) 5-Hydroxy, 3-methyl, 4,7-dioxo groups Ethyl Not reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene 4,5-Dimethyl, acrylamido with cyano and substituted phenyl at position 2 Ethyl Not reported

Key Observations :

  • Core Heterocycle : The target compound’s 4,5-dihydrothiophene ring is less aromatic than the benzo[b]thiophene in or the fully substituted thiophene in . This partial saturation may reduce ring strain and alter reactivity .

Target Compound:

Formation of the 4,5-dihydrothiophene ring.

Introduction of the acetamido linkage via coupling of 2,4-dichlorophenoxyacetic acid.

Esterification with methanol.

Analog Compounds:

  • : Ethyl benzo[b]thiophene derivatives were synthesized using acetic anhydride and boron trifluoride diethyl etherate under harsh conditions to introduce acetyloxy groups .
  • : Ethyl thiophene-3-carboxylates with acrylamido substituents were prepared via condensation reactions between cyanoacryloyl chlorides and amine intermediates .

Comparison : The target compound likely requires milder conditions for amide bond formation compared to the acetylation in . The absence of fused aromatic systems (vs. benzo[b]thiophene) simplifies synthesis but may limit π-π interactions in biological targets .

Analysis :

  • compounds exhibit dose-dependent antioxidant and anti-inflammatory activities, likely due to electron-withdrawing cyano groups and hydrogen-bonding acrylamido linkages .
  • The target compound’s 2,4-dichlorophenoxy moiety is structurally analogous to herbicides (e.g., 2,4-D) and may confer pesticidal activity. However, specific data are unavailable, necessitating further studies .

Physicochemical Properties and Implications

  • Stability : The dihydrothiophene ring may reduce oxidative degradation compared to fully unsaturated thiophenes, as seen in .
  • Solubility : Methyl esters (target) typically have lower aqueous solubility than ethyl esters, which could limit bioavailability .

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